(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step reactions, employing strategies such as protection/deprotection of functional groups and selective functionalization. One relevant approach is the utilization of tert-butyl(dimethyl)silyl groups as protective groups for alcohols and other reactive functionalities during synthesis steps. For example, the synthesis of complex organometallic compounds has been demonstrated through methods that might be applicable to the synthesis of the compound , showcasing the importance of silyl groups in facilitating synthesis while protecting sensitive functional groups from undesirable reactions (Diedrich et al., 1999).
Molecular Structure Analysis
The molecular structure of organosilicon compounds, particularly those with tert-butyl(dimethyl)silyl groups, is characterized by the steric effects and stability conferred by the silyl groups. These groups can significantly influence the overall molecular conformation and reactivity. For instance, the crystal structure analysis of related compounds has provided insights into how silyl groups affect molecular geometry, facilitating the understanding of their chemical behavior and reactivity (Eberle et al., 2009).
Chemical Reactions and Properties
The tert-butyl(dimethyl)silyl groups play a crucial role in the chemical properties of organosilicon compounds. They can enhance the stability of sensitive functional groups through protection, influence the selectivity of chemical reactions, and are removable under specific conditions, allowing for subsequent chemical transformations. The versatility of these groups in synthetic chemistry is highlighted by their application in various chemical reactions, including cyclizations, rearrangements, and cross-coupling reactions (Jagadish et al., 2011).
Scientific Research Applications
Stereocontrol in Organic Synthesis
Silicon-containing compounds are instrumental in achieving stereocontrol during organic synthesis. For example, the synthesis of (–)-tetrahydrolipstatin utilized the alkylation of a β-silyl ester and the hydroboration of an allylsilane, demonstrating high levels of open-chain stereocontrol. This approach exemplifies the utility of silicon-containing compounds in synthesizing complex molecules with precise stereochemistry (Fleming & Lawrence, 1998).
Enhancement of Drug Cytotoxicity
The tert-butyl dimethyl silyl group has been found to enhance the cytotoxic activity of drugs against human tumor cells. A study synthesized enantiomerically pure disubstituted tetrahydropyrans with this group and evaluated their in vitro efficacy against HL60 human leukemia cells and MCF7 human breast cancer cells, highlighting the potential of silicon-containing groups in medicinal chemistry (Donadel et al., 2005).
Multinuclear Zinc(II) Alkyl Derivatives Characterization
Research into multinuclear zinc(II) alkyl derivatives of linked phenoxides, including those with tert-butyl groups, provides insights into the structural and reactivity aspects of these complexes. This study contributes to the understanding of their potential applications in catalysis and material science (Dinger & Scott, 2001).
Indium (I) Iodide Utilization in Synthesis
The use of indium (I) iodide for in situ formation of enantioenriched allenylindium reagents showcases another application in organic synthesis, facilitating additions to aldehydes. Such methodologies expand the toolbox for constructing molecules with complex stereochemistry (Johns, Grant, & Marshall, 2003).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the search results. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.
Future Directions
The future directions of research involving this compound are not explicitly stated in the search results. However, given its role as an intermediate in the synthesis of Epothilones, it is likely that future research will continue to explore its potential applications in the development of new cancer treatments3.
properties
IUPAC Name |
(3S,7S,8S,12Z,15S,16E)-1,3,15-tris[[tert-butyl(dimethyl)silyl]oxy]-7-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H87NO5SSi3/c1-32(26-27-38(50-54(19,20)43(9,10)11)34(3)30-37-31-52-36(5)46-37)24-23-25-33(2)40(47)35(4)41(48)45(15,16)39(51-55(21,22)44(12,13)14)28-29-49-53(17,18)42(6,7)8/h26,30-31,33,35,38-40,47H,23-25,27-29H2,1-22H3/b32-26-,34-30+/t33-,35?,38-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWGOKRSLJTZLR-OSLNQJGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CCC[C@H](C)[C@@H](C(C)C(=O)C(C)(C)[C@H](CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H87NO5SSi3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858524 | |
Record name | (7S,11S,12S,16Z,19S)-7-{[tert-Butyl(dimethyl)silyl]oxy}-11-hydroxy-2,2,3,3,8,8,10,12,16,21,21,22,22-tridecamethyl-19-[(1E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,20-dioxa-3,21-disilatricos-16-en-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
838.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam | |
CAS RN |
193146-49-5 | |
Record name | (7S,11S,12S,16Z,19S)-7-{[tert-Butyl(dimethyl)silyl]oxy}-11-hydroxy-2,2,3,3,8,8,10,12,16,21,21,22,22-tridecamethyl-19-[(1E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,20-dioxa-3,21-disilatricos-16-en-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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